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molecular formula C7H6ClIO B1591337 5-Chloro-2-iodoanisole CAS No. 755027-21-5

5-Chloro-2-iodoanisole

Cat. No. B1591337
M. Wt: 268.48 g/mol
InChI Key: ONMMXQOCWXUHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456169B2

Procedure details

A solution of Example 59A (2.68 g, 10 mmol) in DMF (40 mL) was treated with triethylamine (1.53 mL, 11 mmol), n-butyl vinyl ether (6.5 mL, 50 mmol), DPPF (554 mg, 1 mmol) and Pd(OAc)2 (112 mg, 0.5 mmol), purged with nitrogen, heated to 80° C. for 6 hours, cooled to room temperature, and partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with water and brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 4:1 hexanes/ethyl acetate to provide 1.20 g (65%) of the desired product. MS (ESI) m/e 185 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 7.60 (d, J=8.14 Hz, 1H), 7.27 (d, J=1.70 Hz, 1H), 7.09 (dd, J=8.31, 1.86 Hz, 1H), 3.92 (s, 3H).
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
554 mg
Type
catalyst
Reaction Step One
Quantity
112 mg
Type
catalyst
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([O:9][CH3:10])[CH:3]=1.C(N(CC)CC)C.[CH:18]([O:20]CCCC)=[CH2:19]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:18](=[O:20])[CH3:19])=[C:4]([O:9][CH3:10])[CH:3]=1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
2.68 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)I)OC
Name
Quantity
1.53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
554 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Name
Quantity
112 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel with 4:1 hexanes/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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